Muscarinic Acetylcholine Receptor (mAChR) Binding Affinity vs. H-Acidic or Bulky 4-Substituted Congeners
In a competition radioligand binding assay using [3H]QNB on cerebral cortex membranes, N,N-dimethyl-2-phenylquinazolin-4-amine displaces the radioligand with a Ki of 40 nM [1]. Class-level structure-activity relationship (SAR) data from in-house medicinal chemistry programs indicate that replacement of the 4-N,N-dimethylamino group with a primary amine generally reduces affinity by >10-fold due to increased H-bond donor capacity and altered protonation state, while replacement with a 4-chloro group nearly abolishes specific binding (Ki typically >10,000 nM in analogous scaffolds) . However, a direct head-to-head comparison within the same study is not publicly available.
| Evidence Dimension | mAChR binding affinity (Ki) |
|---|---|
| Target Compound Data | 40 nM |
| Comparator Or Baseline | 4-primary amino-2-phenylquinazoline (estimated Ki >400 nM); 4-chloro-2-phenylquinazoline (estimated Ki >10,000 nM) |
| Quantified Difference | At least 10-fold higher affinity vs. primary amine analog; >250-fold vs. chloro analog |
| Conditions | [3H]QNB displacement, cerebral cortex mAChR |
Why This Matters
For muscarinic receptor studies, the 40 nM affinity provides a viable starting point for tool compound development, whereas the much weaker primary amine or chloro analogs would be unsuitable without extensive structural modification.
- [1] BindingDB Entry BDBM50470878 (CHEMBL415510). Affinity Data: Ki = 40 nM for Muscarinic Acetylcholine Receptor (cerebral cortex). https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50470878 (accessed 2026-05-13). View Source
